N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1223812-37-0
VCID: VC6958823
InChI: InChI=1S/C28H35N5O3/c1-7-20(6)29-25(34)21-10-11-23-24(15-21)33-27(31(26(23)35)13-12-17(2)3)30-32(28(33)36)16-22-14-18(4)8-9-19(22)5/h8-11,14-15,17,20H,7,12-13,16H2,1-6H3,(H,29,34)
SMILES: CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=CC(=C4)C)C)CCC(C)C
Molecular Formula: C28H35N5O3
Molecular Weight: 489.62

N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

CAS No.: 1223812-37-0

Cat. No.: VC6958823

Molecular Formula: C28H35N5O3

Molecular Weight: 489.62

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - 1223812-37-0

Specification

CAS No. 1223812-37-0
Molecular Formula C28H35N5O3
Molecular Weight 489.62
IUPAC Name N-butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C28H35N5O3/c1-7-20(6)29-25(34)21-10-11-23-24(15-21)33-27(31(26(23)35)13-12-17(2)3)30-32(28(33)36)16-22-14-18(4)8-9-19(22)5/h8-11,14-15,17,20H,7,12-13,16H2,1-6H3,(H,29,34)
SMILES CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=C(C=CC(=C4)C)C)CCC(C)C

Introduction

Structural Overview

This compound belongs to a class of heterocyclic organic molecules featuring the following key components:

  • Triazoloquinazoline Core:

    • A fused triazole and quinazoline ring system.

    • Known for its bioactive properties in medicinal chemistry.

  • Substituents:

    • A butan-2-yl group attached to the nitrogen atom.

    • A 2,5-dimethylphenylmethyl group at position 2.

    • A 3-methylbutyl group at position 4.

    • An amide functionality at position 8.

  • Functional Groups:

    • Two keto groups (dioxo) within the triazoloquinazoline scaffold.

    • A carboxamide group contributing to potential hydrogen bonding interactions.

Medicinal Chemistry

Compounds with triazoloquinazoline frameworks are often explored for their pharmacological activities:

  • Anticancer Agents: Many derivatives exhibit cytotoxicity against cancer cell lines.

  • Antimicrobial Properties: Effective against bacterial or fungal strains.

  • Enzyme Inhibitors: Potential inhibitors of kinases or other enzymes due to their planar aromatic structure and functional diversity.

Material Science

The presence of aromatic and heterocyclic systems could make this compound suitable for optoelectronic applications or as precursors in material synthesis.

Analytical Characterization

If synthesized, the compound would be characterized using:

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): To confirm proton and carbon environments.

    • Infrared (IR): To identify functional groups like amides and ketones.

    • Mass Spectrometry (MS): For molecular weight confirmation.

  • Crystallography:

    • X-ray diffraction could provide detailed structural insights into the fused heterocyclic system.

  • Computational Studies:

    • Molecular docking to predict biological activity.

    • Density Functional Theory (DFT) for electronic property analysis.

General Synthesis Pathway

Although no specific synthetic route is provided in the results, a general strategy might involve:

  • Constructing the quinazoline core via cyclization reactions involving anthranilic acid derivatives.

  • Introducing the triazole ring through azide intermediates or click chemistry reactions.

  • Functionalizing the molecule with alkyl and aryl substituents using alkylation or Friedel-Crafts reactions.

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